Head-to-Head MIC Comparison: PGLa Exhibits 2-Fold Lower Potency than Magainin 2 Against E. coli
In a direct antimicrobial assay against Escherichia coli, PGLa exhibited an MIC100 value of 25 μM, whereas the closely related peptide magainin 2 amide showed an MIC100 of 12.5 μM under identical microbroth dilution conditions [1]. This 2-fold difference in potency is a critical consideration when selecting between these two magainin-family peptides for applications where maximal gram-negative activity is required.
| Evidence Dimension | Minimum inhibitory concentration (MIC100) against E. coli |
|---|---|
| Target Compound Data | 25 μM |
| Comparator Or Baseline | Magainin 2 amide: 12.5 μM |
| Quantified Difference | PGLa is 2-fold less potent (higher MIC) than magainin 2 amide |
| Conditions | Microbroth dilution assay; E. coli lipid extract model; 2-fold dilution series with resazurin redox indicator |
Why This Matters
Procurement decisions for gram-negative antibacterial research must account for the 2-fold potency differential; magainin 2 may be preferable for potency-driven screens, whereas PGLa offers distinct membrane-binding selectivity advantages (see subsequent evidence).
- [1] Bechinger B, et al. Investigations of the synergistic enhancement of antimicrobial activity in mixtures of magainin 2 and PGLa. Biophys Chem. 2016;210:35-44. doi:10.1016/j.bpc.2015.06.007 View Source
